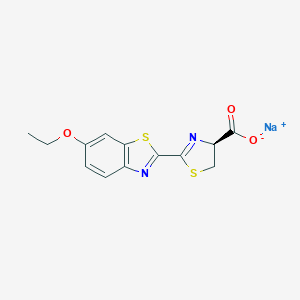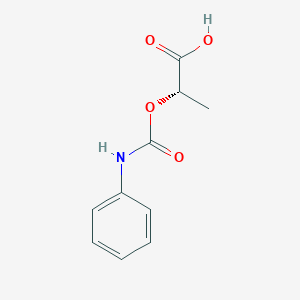
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Overview
Description
"(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid" is a chemical compound derived from L-lactic acid. It's used as a chiral solvating agent for the enantiomeric purity determination of amino acid derivatives (Pini et al., 1991).
Synthesis Analysis
This compound can be synthesized from inexpensive L-ethyl lactate. The synthesis involves several steps, including bromination, conversion to diazirine, and formation of a cleavable cis-diol bond (Kogon et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been studied, revealing various conformational differences and intramolecular interactions (Khan et al., 2011).
Chemical Reactions and Properties
Compounds similar to "this compound" have been utilized in reactions such as hydromagnesation, showcasing their reactivity and potential in various synthetic pathways (Amano et al., 1986).
Scientific Research Applications
Chiral Solvating Agent : A derivative, the N-(n-butylamide) of (S)-2-(phenylcarbamoyloxy)propionic acid, has been identified as a convenient chiral solvating agent for determining the enantiomeric composition of N-(3,5-dinitrobenzoyl)amino acids (Pini, Uccello-Barretta, Rosini, & Salvadori, 1991).
Antidiabetic Activity : Compounds such as (S)-2-(1-carboxy-2-α 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl ethoxy (63), which are PPARgamma agonists, have demonstrated antidiabetic activity in rodent models (Cobb et al., 1998).
Allosteric Activator and Competitive Inhibitor : Propionic acid and isobutyric acid, related to this compound, act as an allosteric activator and competitive inhibitor of purified rat liver α ureidopropionase (Kikugawa, Fujimoto, Mizota, & Tamaki, 1988).
Synthesis of Heterocyclic Compounds : 3-(4-phenyl) benzoyl propionic acid is used as a starting material for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones (Soliman, Bakeer, & Attia La., 2010).
Diverse Industrial Applications : Propionic acid is used in various industrial applications as an anti-microbial, anti-inflammatory agent, herbicide, and artificial flavor (Eş, Khaneghah, Hashemi, & Koubaa, 2017).
Biological Activities of Aryl Propionic Acid Derivatives : Aryl propionic acid derivatives exhibit anti-bacterial, anti-convulsant, anti-cancer, analgesic, and anti-inflammatory properties (Dhall, Sikka, Kumar, & Mishra, 2016).
Microbial Fermentation : Propionic acid is produced through microbial fermentation and finds applications in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).
Novel Synthetic Approach : A novel approach to synthesize 2-aryl-propionates involves converting phenyl glyoxylates to 2-aryl-propionates through a two-step process (Patil & Wadia, 2002).
properties
IUPAC Name |
(2S)-2-(phenylcarbamoyloxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHYWQSOXTJFS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352967 | |
| Record name | (S)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102936-05-0 | |
| Record name | (S)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





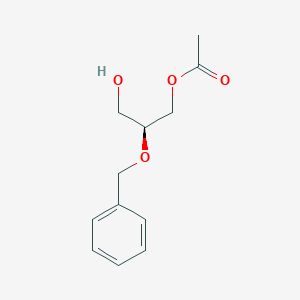
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
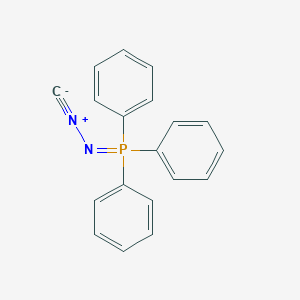
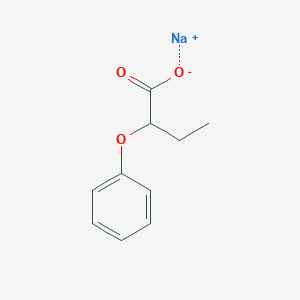


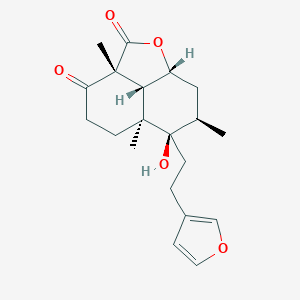

![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
